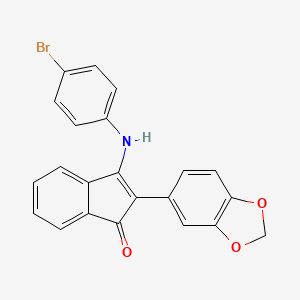

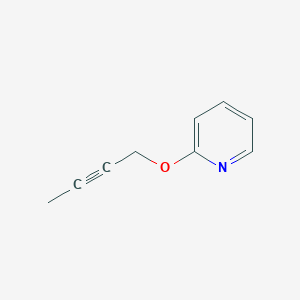

![molecular formula C20H19ClN4O3S B2377829 N-(5-苄基-4,5,6,7-四氢噻唑并[5,4-c]吡啶-2-基)-4-硝基苯甲酰胺盐酸盐 CAS No. 1189956-85-1](/img/structure/B2377829.png)

N-(5-苄基-4,5,6,7-四氢噻唑并[5,4-c]吡啶-2-基)-4-硝基苯甲酰胺盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-nitrobenzamide hydrochloride” is a chemical compound . It is related to the class of compounds known as 2-Amino-4-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridines . These compounds are known to be selective beta3-adrenoceptor agonists .

Synthesis Analysis

The synthesis of related compounds involves the Bischler-Napieralski reaction, which has been employed as a novel approach to construct the 2-amino-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine ring system .Molecular Structure Analysis

The intact 2-amino-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine ring is crucial for beta3-AR activity . The X-ray crystal analysis of related compounds shows that 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine and 6-chloronaphthalene respectively bound to S4 and S1 subsites .Chemical Reactions Analysis

The beta3-AR agonist activity of the 2-aminothiazole derivatives is abolished by N-acetylation or ring opening . This illustrates the importance of the intact 2-amino-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine ring for beta3-AR activity .科学研究应用

Anticoagulant and Factor Xa Inhibition

The compound has been investigated as an orally active factor Xa inhibitor. Factor Xa plays a crucial role in the coagulation cascade, and inhibiting it can prevent thrombosis and embolism. In vitro studies have demonstrated inhibitory activity against factor Xa, making it a potential anticoagulant agent .

作用机制

未来方向

属性

IUPAC Name |

N-(5-benzyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)-4-nitrobenzamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N4O3S.ClH/c25-19(15-6-8-16(9-7-15)24(26)27)22-20-21-17-10-11-23(13-18(17)28-20)12-14-4-2-1-3-5-14;/h1-9H,10-13H2,(H,21,22,25);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBDGJHBBMBUVLI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1N=C(S2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])CC4=CC=CC=C4.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19ClN4O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-nitrobenzamide hydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

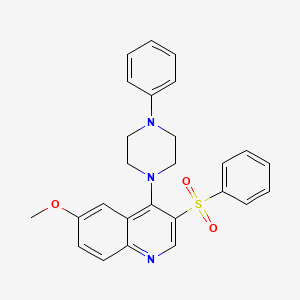

![N-(2-ethylphenyl)-2-(7-oxo-8-((p-tolylamino)methyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide](/img/structure/B2377748.png)

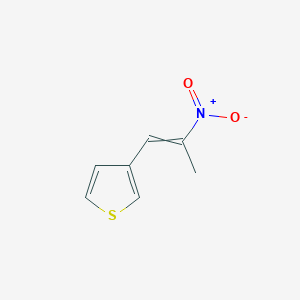

![2-(3-cyano-4,6-dimethyl-2-oxopyridin-1-yl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2377749.png)

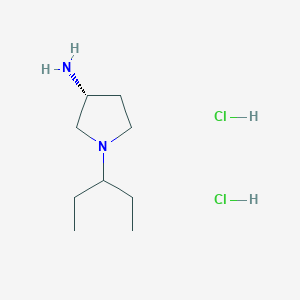

![N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-3-(1H-tetrazol-1-yl)benzamide](/img/structure/B2377755.png)

![3-Methoxybicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2377756.png)

![Ethyl 4-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2377761.png)

![N-(benzo[d]thiazol-2-yl)-2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)acetamide](/img/structure/B2377765.png)

![(3Z)-1-benzyl-3-{[(2,5-dimethylphenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2377766.png)

![[3-(4-Methylphenoxy)phenyl]methylhydrazine;hydrochloride](/img/structure/B2377768.png)

![2-[(Benzylimino)methyl]-4,6-dibromobenzenol](/img/structure/B2377769.png)